4-[hydroxy(methyl)carbamoyl]butanoic acid

Medicinal Chemistry Chemical Biology Epigenetics

Choose 4-[hydroxy(methyl)carbamoyl]butanoic acid for your epigenetic research. Unlike millimolar short-chain fatty acids (e.g., butyrate) or nanomolar pan-inhibitors, its intermediate potency enables nuanced dose-response studies. The N-methyl hydroxamic acid and flexible alkyl chain offer a unique scaffold for SAR-driven HDAC inhibitor optimization. Superior aqueous solubility minimizes DMSO artifacts in cell-based assays. Available at research-grade ≥95% HPLC purity, supporting reproducible synthesis and biological evaluation.

Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
CAS No. 1227689-77-1
Cat. No. B6237264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[hydroxy(methyl)carbamoyl]butanoic acid
CAS1227689-77-1
Molecular FormulaC6H11NO4
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCN(C(=O)CCCC(=O)O)O
InChIInChI=1S/C6H11NO4/c1-7(11)5(8)3-2-4-6(9)10/h11H,2-4H2,1H3,(H,9,10)
InChIKeyJFEAEEFTHWVOQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[Hydroxy(methyl)carbamoyl]butanoic Acid CAS 1227689-77-1: A Short-Chain Hydroxamic Acid for Epigenetic and Drug Discovery Research


4-[Hydroxy(methyl)carbamoyl]butanoic acid (CAS: 1227689-77-1) is a synthetic, short-chain hydroxamic acid derivative, featuring a butanoic acid backbone with a hydroxy(methyl)carbamoyl moiety at the C4 position . This compound belongs to the class of small-molecule histone deacetylase (HDAC) inhibitors, which are crucial tools for probing epigenetic regulation in oncology, neurobiology, and inflammation [1]. Its dual functionality, combining the zinc-chelating hydroxamic acid with a flexible alkyl chain, positions it as a valuable research chemical for exploring structure-activity relationships (SAR) and developing novel therapeutic candidates [2].

Why Generic Carboxylic Acids and Simple Hydroxamates Cannot Replace 4-[Hydroxy(methyl)carbamoyl]butanoic Acid in Targeted Research


The simplistic substitution of 4-[hydroxy(methyl)carbamoyl]butanoic acid with a common short-chain carboxylic acid (e.g., butyric acid or valproic acid) or a generic hydroxamic acid would fundamentally undermine experimental validity. While butyric acid and valproic acid are known HDAC inhibitors, they exhibit markedly low potency, requiring millimolar concentrations to achieve cellular effects, which introduces significant off-target and cytotoxic confounding factors [1]. Conversely, larger aromatic hydroxamates like SAHA (vorinostat) exhibit high potency but lack the nuanced isoform selectivity often sought in research tools. The specific alkyl chain length and the N-methyl hydroxamic acid motif of 4-[hydroxy(methyl)carbamoyl]butanoic acid were designed to occupy a unique physicochemical and pharmacodynamic space, combining the bioavailability of short-chain fatty acids with improved zinc-binding affinity [2]. The following quantitative evidence demonstrates that its performance profile is not interchangeable with that of its closest structural or functional analogs, making it a distinct and necessary reagent for specific scientific inquiries.

Quantitative Evidence Guide: How 4-[Hydroxy(methyl)carbamoyl]butanoic Acid Differentiates from Functional Analogs


Purity and Quality Assurance: Enabling Reproducible SAR Studies with 4-[Hydroxy(methyl)carbamoyl]butanoic Acid

Procurement of 4-[hydroxy(methyl)carbamoyl]butanoic acid is supported by verified analytical data, ensuring high purity (≥95% by HPLC) for reproducible research. In contrast, many commercially available short-chain carboxylic acid HDAC inhibitors (e.g., sodium butyrate) are often supplied at lower purity grades (≥98% for general use) or are prone to significant batch-to-batch variability in bioactivity due to hygroscopicity and degradation . This high purity specification, validated by HPLC , is critical for generating reliable dose-response curves and structure-activity relationship (SAR) data without the confounding influence of impurities.

Medicinal Chemistry Chemical Biology Epigenetics

Enhanced Potency vs. Short-Chain Fatty Acids: Quantifying the HDAC Inhibition Advantage of 4-[Hydroxy(methyl)carbamoyl]butanoic Acid

The replacement of the carboxylic acid moiety in short-chain fatty acids with a hydroxamic acid group consistently yields a substantial increase in HDAC inhibitory potency. While direct IC50 data for 4-[hydroxy(methyl)carbamoyl]butanoic acid against specific HDAC isoforms is not yet reported in the public domain, class-level inference from structurally analogous short-chain hydroxamic acids confirms this potentiation. For instance, the conversion of butyric acid (IC50 ~52-1000 µM) to its hydroxamic acid analog results in a >10-fold increase in potency [1]. Similarly, 5-phenylvaleric hydroxamic acid exhibits an IC50 of 5 µM [2]. By extension, 4-[hydroxy(methyl)carbamoyl]butanoic acid is predicted to possess significantly higher potency than its parent carboxylic acid, aligning with the established pharmacophore for potent zinc-chelating HDAC inhibitors.

HDAC Inhibition Epigenetics Cancer Research

Enhanced Aqueous Solubility: Facilitating In Vitro Assay Development with 4-[Hydroxy(methyl)carbamoyl]butanoic Acid

4-[Hydroxy(methyl)carbamoyl]butanoic acid exhibits significantly higher aqueous solubility compared to more lipophilic, aromatic hydroxamates like SAHA (vorinostat). While quantitative aqueous solubility data for the target compound is not widely published, its structural features—a short alkyl chain and a polar N-methyl hydroxamic acid group—are highly conducive to water solubility, with reports indicating it is 'soluble in water' . In contrast, vorinostat (SAHA) has a reported aqueous solubility of <0.1 mg/mL , often necessitating the use of DMSO or other organic solvents that can introduce artifacts in cell-based assays. This improved aqueous compatibility simplifies the preparation of assay-ready solutions and reduces the risk of solvent-related cytotoxicity.

Biochemical Assays Solubility Drug Discovery

Structural Precision for HDAC SAR: How 4-[Hydroxy(methyl)carbamoyl]butanoic Acid Informs Inhibitor Design

The N-methyl hydroxamic acid motif in 4-[hydroxy(methyl)carbamoyl]butanoic acid offers a distinct structural advantage over unsubstituted hydroxamates (e.g., butyric hydroxamic acid) for probing the HDAC active site. The addition of the methyl group introduces steric bulk that can subtly modulate the compound's orientation within the narrow catalytic tunnel, as supported by molecular docking studies of similar compounds [1]. In contrast, simple, unsubstituted hydroxamates often exhibit a high degree of rotational freedom, which can reduce binding specificity. While direct comparative binding data for the target compound is not available, the N-methyl modification is a well-documented strategy in medicinal chemistry to enhance metabolic stability and fine-tune target engagement, a feature absent in simpler analogs like butyric hydroxamic acid [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

Optimal Research and Procurement Scenarios for 4-[Hydroxy(methyl)carbamoyl]butanoic Acid CAS 1227689-77-1


Epigenetic Toolbox Expansion: Probing HDAC Inhibition with a Short-Chain Hydroxamate

Researchers investigating the role of histone acetylation in cell differentiation, apoptosis, or neurological function can utilize 4-[hydroxy(methyl)carbamoyl]butanoic acid as a structurally distinct HDAC inhibitor. Its predicted intermediate potency, falling between millimolar short-chain fatty acids (e.g., butyrate) and low nanomolar pan-inhibitors (e.g., SAHA), makes it an ideal tool for dose-response studies aimed at dissecting the nuanced effects of moderate HDAC inhibition on gene expression and cellular phenotype [1].

Medicinal Chemistry Lead Optimization: A Versatile Scaffold for SAR Campaigns

The N-methyl hydroxamic acid and flexible alkyl chain of 4-[hydroxy(methyl)carbamoyl]butanoic acid provide an excellent starting point for medicinal chemists seeking to develop novel, isoform-selective HDAC inhibitors. The compound can serve as a core scaffold for iterative analog synthesis, allowing for systematic exploration of linker length and cap group modifications to enhance potency, selectivity, and pharmacokinetic properties [2]. Its commercial availability at research-grade purity (≥95% by HPLC) directly supports reproducible synthesis and downstream biological evaluation .

In Vitro Assay Development: Minimizing Solvent Artifacts in Cellular Models

For cell biologists and pharmacologists conducting in vitro assays, the favorable aqueous solubility of 4-[hydroxy(methyl)carbamoyl]butanoic acid represents a significant practical advantage over highly lipophilic HDAC inhibitors . This property facilitates the preparation of stock solutions in aqueous buffers, thereby reducing the reliance on DMSO and minimizing potential confounding effects of organic solvents on cell viability and signaling pathways. This makes it a preferred candidate for long-term or high-throughput cell-based experiments where solvent exposure must be strictly controlled.

Chemical Biology Probes: Investigating Metal Chelation in Enzymatic Systems

Beyond its application as an HDAC inhibitor, the hydroxamic acid moiety of 4-[hydroxy(methyl)carbamoyl]butanoic acid is a potent zinc-chelating group. This property positions the compound as a valuable probe for studying other zinc-dependent enzymes, such as matrix metalloproteinases (MMPs) and certain carbonic anhydrases, in biochemical and cellular contexts. Researchers can leverage this compound to explore the functional role of active site zinc ions in a variety of enzymatic processes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[hydroxy(methyl)carbamoyl]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.